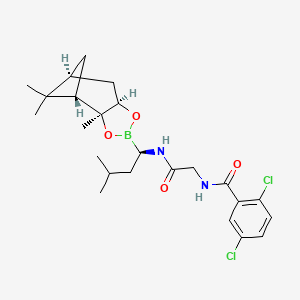

伊沙佐米杂质 1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ixazomib Impurity 1 is a chemical compound related to Ixazomib, a proteasome inhibitor used in the treatment of multiple myeloma. Impurities in pharmaceutical compounds are critical to identify and analyze as they can affect the efficacy and safety of the drug. Ixazomib Impurity 1 is one such impurity that is monitored during the synthesis and production of Ixazomib.

科学研究应用

Ixazomib Impurity 1 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for analytical methods development and validation. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is monitored as part of the quality control process for Ixazomib production to ensure the safety and efficacy of the drug .

作用机制

- Ixazomib Impurity 1 is a proteasome inhibitor. Its primary target is the 20S proteasome, specifically the β5 chymotrypsin-like proteolytic site .

- The proteasome is responsible for protein degradation within human cells and plays a crucial role in various biological processes .

- Ixazomib Impurity 1 reversibly inhibits the CT-L (β5) subunit of the 20S proteasome .

- This leads to activation of signaling cascades, cell-cycle arrest, and ultimately apoptosis .

- Ixazomib Impurity 1 is rapidly absorbed, with a median time to reach maximum plasma concentration of approximately 1 hour post-dose .

- Its pharmacokinetics follow a three-compartment model with a terminal half-life of 9.5 days .

- Oral bioavailability is 58% .

- A high-fat meal decreases absorption, supporting administration on an empty stomach .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

准备方法

Synthetic Routes and Reaction Conditions: The preparation of Ixazomib Impurity 1 involves several synthetic steps. The synthetic route typically includes the use of boronic acids and amides. The reaction conditions often involve the use of solvents like acetonitrile and methanol, and catalysts such as palladium on carbon. The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained with minimal impurities .

Industrial Production Methods: In industrial settings, the production of Ixazomib Impurity 1 is scaled up using large reactors and automated systems. The process involves rigorous quality control measures to ensure the impurity levels are within acceptable limits. High-performance liquid chromatography (HPLC) is commonly used to monitor the levels of Ixazomib Impurity 1 during production .

化学反应分析

Types of Reactions: Ixazomib Impurity 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.

Common Reagents and Conditions: Common reagents used in the reactions involving Ixazomib Impurity 1 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of Ixazomib Impurity 1 depend on the specific reaction conditions. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield dehydroxylated products. Substitution reactions can result in the formation of various substituted derivatives .

相似化合物的比较

Similar Compounds: Similar compounds to Ixazomib Impurity 1 include other proteasome inhibitors such as Bortezomib and Carfilzomib. These compounds share a similar mechanism of action but differ in their chemical structures and pharmacokinetic properties.

Uniqueness: Ixazomib Impurity 1 is unique in its specific chemical structure and its role as an impurity in the production of Ixazomib. Unlike Bortezomib and Carfilzomib, which are used as therapeutic agents, Ixazomib Impurity 1 is primarily of interest for its impact on the quality and safety of Ixazomib .

属性

IUPAC Name |

2,5-dichloro-N-[2-[[(1R)-3-methyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]amino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33BCl2N2O4/c1-13(2)8-20(25-32-19-10-14-9-18(23(14,3)4)24(19,5)33-25)29-21(30)12-28-22(31)16-11-15(26)6-7-17(16)27/h6-7,11,13-14,18-20H,8-10,12H2,1-5H3,(H,28,31)(H,29,30)/t14-,18-,19+,20-,24-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUIBVMGUKXODV-OPKBTAHXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC(C)C)NC(=O)CNC(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33BCl2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib](/img/structure/B601071.png)

![[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-chlorobenzoyl)oxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B601079.png)

![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)